

Allo-aca Peptide: A Technical Guide for Researchers

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An In-depth Analysis of the Structure, Sequence, and Therapeutic Potential of a Potent Leptin Receptor Antagonist

Abstract

The allo-aca peptide has emerged as a significant research tool and a promising therapeutic candidate due to its potent and specific antagonism of the leptin receptor (ObR). This technical guide provides a comprehensive overview of the allo-aca peptide, detailing its structure, sequence, and mechanism of action. It includes a compilation of key quantitative data, detailed experimental protocols, and a visual representation of its impact on intracellular signaling pathways, intended for researchers, scientists, and professionals in drug development.

Introduction

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance, neuroendocrine function, and metabolism. However, aberrant leptin signaling has been implicated in the pathophysiology of various diseases, including cancer and ophthalmic neovascularization. The development of effective leptin receptor antagonists is therefore of significant interest. Allo-aca is a designer peptidomimetic that has demonstrated remarkable efficacy in blocking leptin-induced cellular responses, exhibiting picomolar activities in various cellular systems.[1] This document serves as a technical resource on the allo-aca peptide.



Allo-aca Peptide: Structure and Sequence

Allo-aca is a short, synthetic peptidomimetic designed as a potent antagonist of the leptin receptor.[2] Its sequence incorporates non-natural amino acids to enhance stability and activity.

Sequence: H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2[2]

Structural Features:

- alloThr (allo-Threonine): A non-proteinogenic stereoisomer of threonine.
- Nva (Norvaline): An analog of the amino acid valine.
- Aca (ε-aminocaproic acid): A non-proteinogenic amino acid that acts as a linker.

A biotinylated version of allo-aca has also been synthesized for experimental purposes, with the following sequence: H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-Lys(biotin)-NH₂.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the allo-aca peptide, providing insights into its biological activity and pharmacokinetic profile.

Table 1: In Vitro Biological Activity of Allo-aca

| Parameter | Cell Line | Value | Reference |
|--|---------------------------------------|-----------------|-----------|
| IC ₅₀ (Leptin-induced proliferation) | MCF-7 | 200 pM | [4] |
| Inhibition of leptin- induced proliferation | MDA-MB-231 | 50 pM | [4] |
| Inhibition of VEGF- dependent leptin mRNA expression | RF/6A and BCE cells | 250 nmol/L | [2][4] |
| Anti-proliferation activity | Chronic myeloid leukemia cell line | Picomolar range | [1][3] |



Table 2: Leptin Receptor Binding Kinetics of Biotinylated Allo-aca

| Parameter | Value | Reference |
|---|---|-----------|
| Association rate constant (ka) | 5 x 10 ⁵ M ⁻¹ s ⁻¹ | [1][3] |
| Dissociation rate constant (k _{exit}) | 1.5 x 10 ⁻⁴ s ⁻¹ | [1][3] |

Table 3: Pharmacokinetic Properties of Allo-aca

| Parameter | Medium | Value | Reference |
|------------------------------------|-----------------------|---------------------------|-----------|
| Half-life | Pooled human serum | < 30 minutes | [1][3] |
| Half-life | Bovine vitreous fluid | > 2 hours | [1][3] |
| Half-life | Human tears | 10 hours | [1][3] |
| C _{max} (in mouse plasma) | - | 8.9 μg/mL at 5 minutes | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the allo-aca peptide, based on published literature.

Solid-Phase Peptide Synthesis of Allo-aca

The allo-aca peptide is synthesized using solid-phase methods.[3]

Materials:

- TentaGel S-Ram-Fmoc resin
- Fmoc-protected amino acids (including Fmoc-alloThr-OH, Fmoc-Nva-OH, and Fmoc-Aca-OH)
- Acylating amino acids



- Microwave-assisted peptide synthesizer (e.g., CEM Liberty) or automated peptide synthesizer (e.g., Protein Technologies PS3)
- · Reagents for Fmoc deprotection, coupling, and cleavage.

Protocol:

- The peptide chain is assembled on a TentaGel S-Ram-Fmoc resin.
- Fmoc chemistry is used throughout the synthesis.
- A 4-molar excess of the acylating amino acids is used for coupling reactions.
- For the biotinylated analog, the C-terminal lysine is incorporated as Fmoc-Lys(Dde)-OH. The Dde protecting group is removed with 2% hydrazine, followed by overnight coupling of biotin.
- Following chain assembly, the peptide is cleaved from the resin and purified.

In Vivo Pharmacokinetic Study in Mice

This protocol describes the assessment of allo-aca's pharmacokinetic profile in mice.[5]

Subjects:

• Female CD-1 mice (20 g)

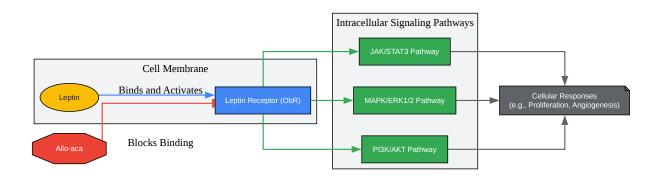
Protocol:

- Allo-aca is dissolved in sterile saline solution at a concentration of 0.2 mg/mL.
- Each mouse is inoculated subcutaneously with 40 μg of the peptide (2 mg/kg total body weight).
- Blood samples (approximately 50 μL) are collected from the tail vein at 0, 2, 5, 10, 30, 60, 120, and 240 minutes post-administration into serum separator tubes containing EDTA.
- Peptide concentrations in the plasma samples are quantified using a combination of nanohigh-performance liquid chromatography and mass spectrometry.



Signaling Pathway Inhibition by Allo-aca

Allo-aca exerts its antagonistic effects by blocking leptin-induced intracellular signaling pathways. The peptide has been shown to inhibit several key pathways, including JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[6]



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Caption: Allo-aca inhibits leptin-induced signaling pathways.

Conclusion

Allo-aca is a well-characterized leptin receptor antagonist with potent in vitro and in vivo activity. Its unique structure and sequence contribute to its high affinity for the leptin receptor and its ability to effectively block downstream signaling. The data and protocols presented in this guide provide a valuable resource for researchers investigating leptin signaling and for those involved in the development of novel therapeutics targeting the leptin pathway. Further research into analogs of allo-aca, such as the peripherally restricted d-Ser, may lead to the development of even more targeted and effective treatments for a range of diseases.[6]

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